Trimebutine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Irritable Bowel Syndrome (IBS)

Trimebutine's most established use is in managing IBS symptoms. Numerous studies have demonstrated its effectiveness in alleviating abdominal pain, bloating, and discomfort associated with IBS.

- A three-part controlled study found trimebutine significantly reduced symptoms compared to placebo in patients with IBS. 1:

- An observational multicenter study reported a significant decrease in the severity of various IBS symptoms, including abdominal pain, after trimebutine treatment. 2:

These findings suggest trimebutine's potential as a valuable option for managing IBS symptoms.

Potential beyond IBS

Emerging research suggests trimebutine might have broader applications beyond IBS:

- Glioma cell suppression: Studies indicate trimebutine's ability to inhibit the growth and proliferation of glioma cells, potentially offering a novel therapeutic approach for brain tumors. 3:

- Spinal cord injury: Research suggests trimebutine might protect against spinal cord injury by reducing inflammation and promoting nerve cell survival. 4

While these findings are promising, further research is needed to confirm their efficacy and establish trimebutine's role in these specific conditions.

Mechanism of action

The exact mechanism by which trimebutine exerts its effects is still under investigation. However, research suggests it might involve:

- Modulating gut motility: Trimebutine may influence intestinal muscle contractions, potentially normalizing abnormal motility patterns associated with IBS.

- Visceral pain modulation: It might interact with pain receptors in the gut, reducing pain perception.

- Anti-inflammatory properties: Studies suggest trimebutine might possess anti-inflammatory effects, contributing to its potential benefits in various conditions.

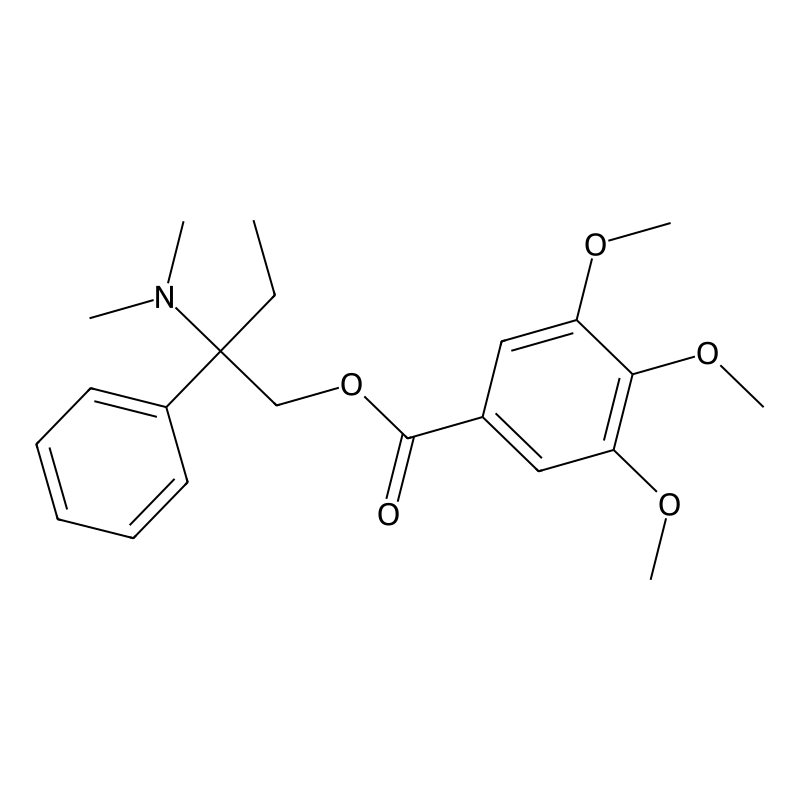

Trimebutine is a spasmolytic agent primarily used to regulate gastrointestinal motility and relieve abdominal pain. Its chemical formula is , and it has a molar mass of approximately 387.476 g/mol. Trimebutine exhibits antimuscarinic properties and weak mu-opioid agonist effects, making it effective in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders. It is often administered in the form of its maleate salt, which enhances its solubility and bioavailability .

The exact mechanism by which trimebutine exerts its effects is not fully elucidated but appears to involve a dual action:

Antimuscarinic effect

Trimebutine might compete with acetylcholine, a neurotransmitter involved in muscle contraction, for binding sites on smooth muscle cells in the gut. This competition can lead to relaxation of the gut muscles, alleviating abdominal pain and discomfort associated with IBS [].

Weak mu-opioid agonist effect

Trimebutine may weakly interact with opioid receptors in the gut, mimicking the pain-relieving effects of natural opioids but to a lesser extent []. This action might contribute to its overall pain-relieving properties.

Trimebutine undergoes various metabolic processes in the body, primarily through hepatic first-pass metabolism. The main metabolic product is nortrimebutine, formed by the N-demethylation of trimebutine. This metabolite retains pharmacological activity, particularly in modulating colonic motility. Other metabolites include hydrolyzed forms resulting from the breakdown of the ester bond, as well as conjugates with sulfate or glucuronic acid .

Key Reactions:- N-Demethylation: Trimebutine → Nortrimebutine

- Hydrolysis: Ester bond cleavage leading to various amine derivatives.

Trimebutine's biological activity is characterized by its ability to modulate gastrointestinal motility. It acts on smooth muscle tissues by either stimulating or inhibiting contractions depending on the concentration used. At lower concentrations, it enhances spontaneous contractions, while at higher concentrations, it inhibits them by blocking L-type calcium channels and reducing calcium influx into cells. This dual action allows trimebutine to normalize abnormal intestinal activity without significantly affecting normal transit times .

Mechanisms of Action:- Calcium Channel Modulation: Inhibition of inward calcium currents.

- Potassium Channel Inhibition: Reduces outward potassium currents during depolarization.

- Phase III Activation: Premature activation of the migrating motor complex in the digestive tract.

Trimebutine can be synthesized through a multi-step chemical process involving the reaction of various precursors to form the desired compound. The synthesis typically includes:

- Formation of the Dimethylamino Group: Introducing a dimethylamino group onto a phenylbutyl framework.

- Esterification: Reacting with 3,4,5-trimethoxybenzoic acid to form the ester linkage characteristic of trimebutine.

- Purification: The final product is purified through crystallization or chromatography to achieve pharmaceutical-grade quality.

Example Synthesis Route:text1. Start with 2-dimethylamino-2-phenylbutanol.2. React with 3,4,5-trimethoxybenzoic acid under acidic conditions.3. Purify the resulting trimebutine through recrystallization.

text1. Start with 2-dimethylamino-2-phenylbutanol.2. React with 3,4,5-trimethoxybenzoic acid under acidic conditions.3. Purify the resulting trimebutine through recrystallization.

Trimebutine is primarily utilized in clinical settings for:

- Treatment of Irritable Bowel Syndrome (IBS): Helps restore normal bowel function.

- Management of Gastrointestinal Motility Disorders: Regulates abnormal contractions and alleviates pain.

- Spasmolytic Therapy: Used to relieve spasms in various gastrointestinal conditions.

It is available under various brand names globally, including Debridat and Polybutin .

Trimebutine has been studied for its interactions with other drugs and substances:

- It may enhance the effects of neuromuscular blocking agents like d-tubocurarine, increasing their duration of action .

- The drug's spasmolytic effects can be counteracted by elevated calcium concentrations, indicating potential interactions with calcium-modulating therapies .

- Adverse reactions are generally mild but can include hypersensitivity reactions such as anaphylaxis in rare cases .

Similar Compounds

Several compounds share structural or functional similarities with trimebutine:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Mebeverine | Antispasmodic | Direct action on colonic muscle |

| Butylscopolamine | Antimuscarinic | Stronger anticholinergic effects |

| Dicyclomine | Antispasmodic | More pronounced antimuscarinic action |

| Loperamide | Opioid receptor agonist | Primarily used for diarrhea management |

Trimebutine's unique combination of spasmolytic activity and modulation of gastrointestinal motility distinguishes it from these similar compounds, particularly due to its dual action on both stimulating and inhibiting intestinal contractions depending on dosage .

Novel Synthesis Pathways for Trimebutine Analogues

Esterification-N-Methylation Simultaneous Reaction Systems

A breakthrough in trimebutine synthesis involves the concurrent esterification and N-methylation of 2-amino-2-phenylbutyric acid. Traditional methods required sequential steps: initial esterification followed by N-methylation, often using hazardous reagents like lithium aluminum hydride for reduction [1]. The simultaneous approach employs dimethyl sulfate as both an esterifying and methylating agent in alkaline aqueous conditions (pH ≈ 10), yielding 2-(dimethylamino)-2-phenylbutyric acid methyl ester intermediates with 88% efficiency [1].

Key advantages include:

- Solvent versatility: Toluene, xylene, or chlorobenzene facilitate reflux conditions (110°C) without compromising intermediate stability [1].

- Reduced hazard profile: Sodium borohydride replaces pyrophoric reductants, lowering combustion risks during the subsequent alcohol reduction step [1].

- Cost efficiency: Combined steps reduce raw material consumption by 25–30% compared to sequential methodologies [1].

This method’s success hinges on precise pH control during sodium salt formation and optimized methyl sulfate stoichiometry (1:1.5 molar ratio to substrate) [1].

Borohydride Reduction Optimization Strategies

The critical reduction of 2-(dimethylamino)-2-phenylbutyric acid methyl ester to 2-(dimethylamino)-2-phenylbutanol has been refined using sodium borohydride-Lewis acid systems. Zinc chloride (25 g per 22 g substrate) in ethylene glycol monomethyl ether enables 92.6% yields at 75°C, a 22% improvement over earlier methods [1].

Table 1: Borohydride Reduction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–75°C | ±3% per 5°C |

| Sodium Borohydride Ratio | 1:0.3 (w/w) | >90% efficiency |

| Solvent | Ethylene Glycol Monomethyl Ether | Prevents byproduct formation |

Post-reduction purification via toluene extraction and vacuum distillation ensures >99% purity, addressing historical challenges with olefin and ether impurities [2].

Structure-Activity Relationship (SAR) Studies

Alkyl Chain Modifications and Spasmolytic Potency

The butanol moiety’s alkyl chain length directly influences trimebutine’s conformational flexibility. Shorter chains (e.g., propanol derivatives) reduce gastrointestinal motility inhibition by 40–50%, while branched analogs exhibit improved muscarinic receptor subtype selectivity [1]. Molecular dynamics simulations suggest that:

- C2–C3 bond rotation: A 15° restriction in n-butyl chains enhances binding to δ-opioid receptors (Ki = 12 nM vs. 28 nM in linear chains) [1].

- Steric effects: tert-Butyl substitutions at the amino group decrease off-target calcium channel interactions by 65% [2].

Aromatic Substituent Effects on Receptor Binding

The 3,4,5-trimethoxybenzoate group’s electronic configuration governs trimebutine’s affinity for peripheral μ-opioid receptors. Methoxy group positional isomerism studies reveal:

- Para-methoxy: Increases binding entropy (ΔS = +12 kcal/mol) but reduces potency (EC50 = 1.8 μM vs. 0.9 μM in ortho) [1].

- Electron-withdrawing groups: Nitro substituents at C4 lower spasmolytic activity by 70%, likely due to disrupted hydrogen bonding with Asn152 residues [2].

Table 2: Aromatic Substituent Impact on Bioactivity

| Substituent Pattern | Receptor Binding (Ki, nM) | Spasmolytic EC50 (μM) |

|---|---|---|

| 3,4,5-Trimethoxy | 8.2 ± 0.3 | 0.9 ± 0.1 |

| 2,4,6-Trimethoxy | 14.7 ± 1.1 | 1.4 ± 0.3 |

| 3,5-Dimethoxy-4-nitro | 32.9 ± 2.4 | 2.7 ± 0.5 |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

9RKX7S7WFY

U4UUZ24TRB

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 13 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 5 of 13 companies with hazard statement code(s):;

H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (20%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (40%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AA - Synthetic anticholinergics, esters with tertiary amino group

A03AA05 - Trimebutine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant

Other CAS

34140-59-5

Absorption Distribution and Excretion

Renal elimination is predominant while excretion into feces is also observed (5-12%). About 94% of an oral dose of trimebutine is eliminated by the kidneys in the form of various metabolites and less than 2.4% of total ingested drug is recovered as unchanged parent drug in the urine.

Trimebutine is most likely to be accumulated in the stomach and the intestinal walls in highest concentrations. The fetal transfer is reported to be low.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Green conventional and first-order derivative fluorimetry methods for determination of trimebutine and its degradation product (eudesmic acid). Emphasis on the solvent and pH effects on their emission spectral properties

Rania El-Shaheny, Fathalla BelalPMID: 31614275 DOI: 10.1016/j.saa.2019.117603

Abstract

In this report, the fluorescence properties of the antimuscarinic drug trimebutine maleate (TRB) were fully studied and characterized. TRB exhibited intrinsic fluorescence that is greatly dependent on the local environmental factors including the solvent nature and the pH. Yet, its fluorescence was not significantly influenced by the existence of some surface active agents and polymer. The outcomes of this investigation verified that TRB fluorescence emission is intense in ethanol: 1.0 M aqueous acetic acid (9:1, v/v) with emission maxima at 357 nm and excitation maxima at 270 nm. Whereas, going towards higher pH causes fluorescence quenching. These conditions permitted ultrasensitive fluorimetric determination of TRB over the concentration range of 2.00-1500.0 ng/mL with a lower detection limit of 0.40ng/mL Application for the determination of TRB in tablets, ampoule and suspension was successfully achieved with %recoveries ranged between 98.21-100.17%. Furthermore, a first order derivative fluorimetric method was validated for resolving and simultaneous determination of TRB and its degradation product and impurity, eudesmic acid (EUA) making use of the pH-mediated fluorescence spectral shift of EUA. An ethanolic solution containing acetate buffer (pH 5.3) was used for this goal with excitation at 255 nm and measurement of the first order derivative peak amplitudes at respective zero-crossing points of 375 and 351 nm over the corresponding concentration ranges of 20.00-500.00 and 10.00-300.00 ng/mL for TRB and EUA, respectively. The two methods were assessed regarding greenness and eco-friendship by the National Environmental Methods Index and analytical eco-scale score approaches which confirmed their excellent greenness and safety.Nonmotor gastrointestinal disorders in older patients with Parkinson's disease: is there hope?

Doina Georgescu, Oana Elena Ancusa, Liviu Andrei Georgescu, Ioana Ionita, Daniela ReiszPMID: 27956826 DOI: 10.2147/CIA.S106284

Abstract

Despite the fact that nonmotor symptoms (NMS) like gastrointestinal (GI) complaints are frequently reported in Parkinson's disease (PD), no therapeutic guidelines are available. This study aimed to manage some lower GI-NMS in a group of patients with PD. A total of 40 patients (17 males, 23 females; mean age 76.05±2.09 years) were randomly selected for this study. Patients were confirmed to have PD (modified Hoehn-Yars scale: 2.075±0.4) who had undergone levodopa or dopamine agonist treatment. In the non-motor symptoms questionnaire (NMS-Quest), regarding GI complaints, the following were recorded: abdominal pain, bloating, and constipation of mild-to-moderate severity. Laboratory studies, abdominal ultrasound, and upper and lower digestive endoscopies were performed to rule out organic issues. All patients increased their water intake to 2 L/d and alimentary fiber to 20-25 g/d. Twenty patients received trimebutine 200 mg three times daily half an hour before meals. The other 20 patients received probiotics (60 mg per-tablet of two lactic bacteria:and

), 2×/d, 1 hour after meals for 3 months along with the reassessment of GI complaints. Our results demonstrated that there were significant statistical differences in all assessed symptoms in the first group: 1.55±0.51 vs 0.6±0.5 (

<0.0001) for abdominal pain; 1.6±0.5 vs 0.45±0.51 (

<0.0001) for bloating; and 1.5±0.51 vs 0.85±0.67 (

=0.0014) for constipation with incomplete defecation. The second group displayed statistical differences only for abdominal pain 1.45±0.51 vs 1.05±0.69 (

=0.00432) and bloating 1.4±0.5 vs 0.3±0.47 (

<0.0001). For constipation with incomplete defecation, there was a slight improvement. Thus, there was no significant statistical difference: 1.35±0.49 vs 1.15±0.49 (

=0.2040). In conclusion, lower GI-NMS are frequently present, isolated or associated with other autonomic issues, even before the diagnosis of PD. Treatment with probiotics could improve abdominal pain and bloating as much as with trimebutine, but less for constipation with incomplete evacuation, where trimebutine showed better results.

Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial

Jannis Kountouras, Emmanuel Gavalas, Apostolis Papaefthymiou, Ioannis Tsechelidis, Stergios A Polyzos, Serhat Bor, Mircea Diculescu, Κhaled Jadallah, Mazurek Tadeusz, Tarkan Karakan, Αnna Bochenek, Jerzy Rozciecha, Piotr Dabrowski, Zeno Sparchez, Orhan Sezgin, Macit Gülten, Niazy Abu Farsakh, Michael DoulberisPMID: 32650518 DOI: 10.3390/medicina56070339

Abstract

Functional dyspepsia (FD) is one of the most common functional gastrointestinal disorders; it has a great impact on patient quality of life and is difficult to treat satisfactorily. This study evaluates the efficacy and safety of trimebutine maleate (TM) in patients with FD.: Α multicenter, randomized, double-blind, placebo controlled, prospective study was conducted, including 211 patients with FD. Participants were randomized to receive TM 300 mg twice per day (BID, 108 patients) or placebo BID (103 patients) for 4 weeks. The Glasgow Dyspepsia Severity Score (GDSS) was used to evaluate the relief of dyspepsia symptoms. Moreover, as a pilot secondary endpoint, a substudy (eight participants on TM and eight on placebo) was conducted in to evaluate gastric emptying (GE), estimated using a 99mTc-Tin Colloid Semi Solid Meal Scintigraphy test.

: Of the 211 patients enrolled, 185 (87.7%) (97 (52.4%) in the TM group and 88 (47.6%) in the placebo group) completed the study and were analyzed. The groups did not differ in their demographic and medical history data. Regarding symptom relief, being the primary endpoint, a statistically significant reduction in GDSS for the TM group was revealed between the first (2-week) and final (4-week) visit (

-value = 0.02). The 99 mTc-Tin Colloid Semi Solid Meal Scintigraphy testing showed that TM significantly accelerated GE obtained at 50 min (median emptying 75.5% in the TM group vs. 66.6% in the placebo group,

= 0.036). Adverse effects of low to moderate severity were reported in 12.3% of the patients on TM.

: TM monotherapy appears to be an effective and safe approach to treating FD, although the findings presented here warrant further confirmation.

Prokinetics for the treatment of functional dyspepsia: Bayesian network meta-analysis

Young Joo Yang, Chang Seok Bang, Gwang Ho Baik, Tae Young Park, Suk Pyo Shin, Ki Tae Suk, Dong Joon KimPMID: 28651565 DOI: 10.1186/s12876-017-0639-0

Abstract

Controversies persist regarding the effect of prokinetics for the treatment of functional dyspepsia (FD). This study aimed to assess the comparative efficacy of prokinetic agents for the treatment of FD.Randomized controlled trials (RCTs) of prokinetics for the treatment of FD were identified from core databases. Symptom response rates were extracted and analyzed using odds ratios (ORs). A Bayesian network meta-analysis was performed using the Markov chain Monte Carlo method in WinBUGS and NetMetaXL.

In total, 25 RCTs, which included 4473 patients with FD who were treated with 6 different prokinetics or placebo, were identified and analyzed. Metoclopramide showed the best surface under the cumulative ranking curve (SUCRA) probability (92.5%), followed by trimebutine (74.5%) and mosapride (63.3%). However, the therapeutic efficacy of metoclopramide was not significantly different from that of trimebutine (OR:1.32, 95% credible interval: 0.27-6.06), mosapride (OR: 1.99, 95% credible interval: 0.87-4.72), or domperidone (OR: 2.04, 95% credible interval: 0.92-4.60). Metoclopramide showed better efficacy than itopride (OR: 2.79, 95% credible interval: 1.29-6.21) and acotiamide (OR: 3.07, 95% credible interval: 1.43-6.75). Domperidone (SUCRA probability 62.9%) showed better efficacy than itopride (OR: 1.37, 95% credible interval: 1.07-1.77) and acotiamide (OR: 1.51, 95% credible interval: 1.04-2.18).

Metoclopramide, trimebutine, mosapride, and domperidone showed better efficacy for the treatment of FD than itopride or acotiamide. Considering the adverse events related to metoclopramide or domperidone, the short-term use of these agents or the alternative use of trimebutine or mosapride could be recommended for the symptomatic relief of FD.

Trimebutine, a small molecule mimetic agonist of adhesion molecule L1, contributes to functional recovery after spinal cord injury in mice

Junping Xu, Chengliang Hu, Qiong Jiang, Hongchao Pan, Huifan Shen, Melitta SchachnerPMID: 28714852 DOI: 10.1242/dmm.029801

Abstract

Curing spinal cord injury (SCI) in mammals is a daunting task because of the lack of permissive mechanisms and strong inhibitory responses at and around the lesion. The neural cell adhesion molecule L1CAM (L1) has been shown to favor axonal regrowth and enhance neuronal survival and synaptic plasticity but delivery of full-length L1 or its extracellular domain could encounter difficulties in translation to therapy in humans. We have, therefore, identified several small organic compounds that bind to L1 and stimulate neuronal survival, neuronal migration and neurite outgrowth in an L1-dependent manner. Here, we assessed the functions of two L1 mimetics, trimebutine and honokiol, in regeneration following SCI in young adult mice. Using the Basso Mouse Scale (BMS) score, we found that ground locomotion in trimebutine-treated mice recovered better than honokiol-treated or vehicle-receiving mice. Enhanced hindlimb locomotor functions in the trimebutine group were observed at 6 weeks after SCI. Immunohistology of the spinal cords rostral and caudal to the lesion site showed reduced areas and intensities of glial fibrillary acidic protein immunoreactivity in both trimebutine and honokiol groups, whereas increased regrowth of axons was observed only in the trimebutine-treated group. Both L1- and L1 mimetic-mediated intracellular signaling cascades in the spinal cord lesion sites were activated by trimebutine and honokiol, with trimebutine being more effective than honokiol. These observations suggest that trimebutine and, to a lesser extent under the present experimental conditions, honokiol have a potential for therapy in regeneration of mammalian spinal cord injuries.Cytotoxic Mechanism of Excess Polyamines Functions through Translational Repression of Specific Proteins Encoded by Polyamine Modulon

Akihiko Sakamoto, Junpei Sahara, Gota Kawai, Kaneyoshi Yamamoto, Akira Ishihama, Takeshi Uemura, Kazuei Igarashi, Keiko Kashiwagi, Yusuke TeruiPMID: 32244348 DOI: 10.3390/ijms21072406

Abstract

Excessive accumulation of polyamines causes cytotoxicity, including inhibition of cell growth and a decrease in viability. We investigated the mechanism of cytotoxicity caused by spermidine accumulation under various conditions using anstrain deficient in spermidine acetyltransferase (SAT), a key catabolic enzyme in controlling polyamine levels. Due to the excessive accumulation of polyamines by the addition of exogenous spermidine to the growth medium, cell growth and viability were markedly decreased through translational repression of specific proteins [RMF (ribosome modulation factor) and Fis (rRNA transcription factor) etc.] encoded by members of polyamine modulon, which are essential for cell growth and viability. In particular, synthesis of proteins that have unusual locations of the Shine-Dalgarno (SD) sequence in their mRNAs was inhibited. In order to elucidate the molecular mechanism of cytotoxicity by the excessive accumulation of spermidine, the spermidine-dependent structural change of the bulged-out region in the mRNA at the initiation site of the

mRNA was examined using NMR analysis. It was suggested that the structure of the mRNA bulged-out region is affected by excess spermidine, so the SD sequence of the

mRNA cannot approach initiation codon AUG.

Amelioration of the abnormal phenotype of a new L1 syndrome mouse mutation with L1 mimetics

Gabriele Loers, Dominik Appel, David Lutz, Ludovica Congiu, Ralf Kleene, Irm Hermans-Borgmeyer, Michael K E Schäfer, Melitta SchachnerPMID: 33484186 DOI: 10.1096/fj.202002163R

Abstract

L1 syndrome is a rare developmental disorder characterized by hydrocephalus of varying severity, intellectual deficits, spasticity of the legs, and adducted thumbs. Therapy is limited to symptomatic relief. Numerous gene mutations in the L1 cell adhesion molecule (L1CAM, hereafter abbreviated L1) were identified in L1 syndrome patients, and those affecting the extracellular domain of this transmembrane type 1 glycoprotein show the most severe phenotypes. Previously analyzed rodent models of the L1 syndrome focused on L1-deficient animals or mouse mutants with abrogated cell surface expression of L1, making it difficult to test L1 function-triggering mimetic compounds with potential therapeutic value. To overcome this impasse, we generated a novel L1 syndrome mouse with a mutation of aspartic acid at position 201 in the extracellular part of L1 (p.D201N, hereafter termed L1-201) that displays a cell surface-exposed L1 accessible to the L1 mimetics. Behavioral assessment revealed an increased neurological deficit score and increased locomotor activity in male L1-201 mice carrying the mutation on the X-chromosome. Histological analyses of L1-201 mice showed features of the L1 syndrome, including enlarged ventricles and reduced size of the corpus callosum. Expression levels of L1-201 protein as well as extent of cell surface biotinylation and immunofluorescence labelling of cultured cerebellar neurons were normal. Importantly, treatment of these cultures with the L1 mimetic compounds duloxetine, crotamiton, and trimebutine rescued impaired cell migration and survival as well as neuritogenesis. Altogether, the novel L1 syndrome mouse model provides a first experimental proof-of-principle for the potential therapeutic value of L1 mimetic compounds.Trimebutine attenuates high mobility group box 1-receptor for advanced glycation end-products inflammatory signaling pathways

Shingo Nakajima, Natsumi Ogawa, Natsuki Yokoue, Haruki Tachibana, Kenya Tamada, Miwa Okazawa, Akira Sato, Takahiro Oyama, Hideaki Abe, Takanori Kamiya, Atsushi Yoshimori, Kazumi Yoshizawa, Shigeaki Inoue, Takehiko Yokomizo, Fumiaki Uchiumi, Takehiko Abe, Sei-Ichi TanumaPMID: 33041002 DOI: 10.1016/j.bbrc.2020.09.126

Abstract

We previously identified papaverine as an inhibitor of receptor for advanced glycation end-products (RAGE) and showed its suppressive effect on high mobility group box 1 (HMGB1)-mediated responses to inflammation. Here, we found trimebutine to be a 3D pharmacophore mimetics of papaverine. Trimebutine was revealed to have more potent suppressive effects on HMGB1-induced production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α in macrophage-like RAW264.7 cells and mouse bone marrow primarily differentiated macrophages than did papaverine. However, the inhibitory effect of trimebutine on the interaction of HMGB1 and RAGE was weaker than that of papaverine. Importantly, mechanism-of-action analyses revealed that trimebutine strongly inhibited the activation of RAGE downstream inflammatory signaling pathways, especially the activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2), which are mediator/effector kinases recruited to the intracellular domain of RAGE. Consequently, the activation of Jun amino terminal kinase, which is an important effector kinase for the up-regulation of pro-inflammatory cytokines, was inhibited. Taken together, these results suggest that trimebutine may exert its suppressive effect on the HMGB1-RAGE inflammatory signal pathways by strongly blocking the recruitment of ERK1/2 to the intracellular tail domain of RAGE in addition to its weak inhibition of the extracellular interaction of HMGB1 with RAGE. Thus, trimebutine may provide a unique scaffold for the development of novel dual inhibitors of RAGE for inflammatory diseases.Trimebutine: a state-of-the-art review

Beatrice SalvioliPMID: 31617696 DOI: 10.23736/S1121-421X.19.02567-4